5-(3-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the 3-chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the 3-methoxypropyl Group: This step involves an alkylation reaction using 3-methoxypropyl bromide and a strong base like sodium hydride.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic conditions.
Final Coupling: The final step involves coupling the benzofuran moiety to the pyrrol-2-one core using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery research.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the production of specialty chemicals, polymers, or materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- This compound
Uniqueness
The uniqueness of This compound lies in its combination of functional groups and structural features
Properties
Molecular Formula |
C24H24ClNO5 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(4Z)-5-(3-chlorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H24ClNO5/c1-14-11-17-12-16(7-8-19(17)31-14)22(27)20-21(15-5-3-6-18(25)13-15)26(9-4-10-30-2)24(29)23(20)28/h3,5-8,12-14,21,27H,4,9-11H2,1-2H3/b22-20- |
InChI Key |
WTQVXAHLQRWSPQ-XDOYNYLZSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC(=CC=C4)Cl)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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